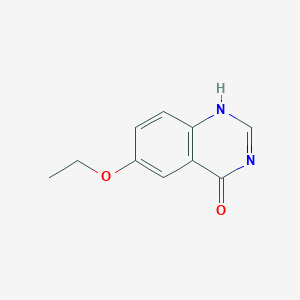

6-ethoxyquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-7-3-4-9-8(5-7)10(13)12-6-11-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDVYRHGDRXTQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60565706 | |

| Record name | 6-Ethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155960-97-7 | |

| Record name | 6-Ethoxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155960-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60565706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Ethoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic substitution on the quinazolinone core allows for the fine-tuning of its biological activity. This technical guide provides a comprehensive, in-depth exploration of the synthesis of a specific analogue, 6-ethoxyquinazolin-4(3H)-one. We will delve into the strategic synthesis of the key intermediate, 2-amino-5-ethoxybenzoic acid, and its subsequent cyclization to the target molecule via the Niementowski reaction. This guide is designed to provide not just a protocol, but a deeper understanding of the chemical principles and experimental considerations that underpin this important synthetic transformation.

Introduction: The Significance of the Quinazolinone Core

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1][2] Their structural motif is present in numerous natural products and synthetic compounds with a wide array of biological functions.[3][4] The versatility of the quinazolinone ring system, which allows for substitution at various positions, makes it a "privileged scaffold" in medicinal chemistry. Modifications, particularly at the 6-position, have been shown to significantly influence the molecule's interaction with biological targets, thereby affecting its therapeutic efficacy.[1] The introduction of an ethoxy group at the 6-position can modulate the compound's lipophilicity and electronic properties, potentially enhancing its pharmacokinetic profile and target engagement.

This guide will focus on a robust and reliable synthetic route to 6-ethoxyquinazolin-4(3H)-one, providing detailed experimental protocols and the scientific rationale behind each step.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 6-ethoxyquinazolin-4(3H)-one points to the key disconnection of the pyrimidine ring, leading back to the essential precursor, 2-amino-5-ethoxybenzoic acid, and a one-carbon unit, which can be supplied by formamide. This approach utilizes the well-established Niementowski quinazoline synthesis.[5][6][7]

Our synthetic strategy, therefore, is a two-stage process:

-

Synthesis of the Key Intermediate: Preparation of 2-amino-5-ethoxybenzoic acid.

-

Cyclization to the Final Product: The Niementowski reaction of the intermediate with formamide to yield 6-ethoxyquinazolin-4(3H)-one.

PART 1: Synthesis of the Key Intermediate: 2-Amino-5-ethoxybenzoic Acid

The synthesis of 2-amino-5-ethoxybenzoic acid is a critical first step. A reliable method involves the catalytic hydrogenation of the corresponding nitro compound, 5-ethoxy-2-nitrobenzoic acid. This transformation is a standard and high-yielding reaction in organic synthesis.[8][9][10]

Step 1: Synthesis of 5-Ethoxy-2-nitrobenzoic Acid

While 5-ethoxy-2-nitrobenzoic acid can be commercially sourced, its synthesis from the more readily available 5-hydroxy-2-nitrobenzoic acid is a straightforward etherification.

Reaction Scheme:

Step 2: Reduction of 5-Ethoxy-2-nitrobenzoic Acid

The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[9][10]

Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 2-Amino-5-ethoxybenzoic Acid

Materials:

-

5-Ethoxy-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol, absolute

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a suitable hydrogenation vessel, dissolve 5-ethoxy-2-nitrobenzoic acid (1 equivalent) in absolute ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 2-amino-5-ethoxybenzoic acid as a solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and/or ¹H NMR.

PART 2: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

The final step in the synthesis is the construction of the quinazolinone ring system. The Niementowski reaction provides a direct and efficient method for this cyclization by heating the anthranilic acid derivative with an excess of formamide.[5][6][7]

Reaction Scheme:

Detailed Experimental Protocol: Niementowski Synthesis of 6-Ethoxyquinazolin-4(3H)-one

Materials:

-

2-Amino-5-ethoxybenzoic acid

-

Formamide

-

Deionized water

-

Ethanol or Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-ethoxybenzoic acid (1 equivalent) and an excess of formamide (typically 4-5 equivalents).

-

Heat the reaction mixture to 130-150 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled reaction mixture into cold deionized water with stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any residual formamide.

-

Dry the crude product.

-

For further purification, recrystallize the solid from a suitable solvent such as ethanol or methanol.

Product Characterization and Validation

The successful synthesis of 6-ethoxyquinazolin-4(3H)-one should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| ¹H NMR | The spectrum should show characteristic signals for the aromatic protons of the quinazolinone core, the ethoxy group (a triplet and a quartet), and the N-H and C-H protons of the pyrimidine ring. |

| ¹³C NMR | The spectrum will display the expected number of carbon signals corresponding to the quinazolinone structure, including the carbonyl carbon at a downfield chemical shift. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and C=O stretching vibrations are expected. |

Conclusion

This technical guide has outlined a robust and reliable two-stage synthetic route for the preparation of 6-ethoxyquinazolin-4(3H)-one. The strategy leverages the well-established catalytic hydrogenation for the synthesis of the key intermediate, 2-amino-5-ethoxybenzoic acid, followed by the efficient Niementowski reaction for the final cyclization. The detailed protocols and the underlying chemical principles discussed herein provide a solid foundation for researchers and drug development professionals to synthesize this and other related quinazolinone derivatives. The versatility of the quinazolinone scaffold continues to make it a fertile ground for the discovery of new therapeutic agents, and a thorough understanding of its synthesis is paramount for future innovations in this field.

References

-

Catalytic Hydrogenation of Nitroarenes into Different Products via... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- Wang, P. F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS chemical neuroscience, 11(24), 4362-4375.

- Haque, R. A., Choo, S. Y., Abdullah, A., Iqbal, M. A., & Arshad, S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PloS one, 16(9), e0256922.

-

The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: A new access to pyrano[3,2-c]quinoline-2,5-dione - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Hydrogenation Catalysts - Chemie Brunschwig. (n.d.). Retrieved January 27, 2026, from [Link]

-

Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed. (n.d.). Retrieved January 27, 2026, from [Link]

-

Niementowski quinoline synthesis - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Catalytic Transfer Hydrogenation - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

-

6-Nitro-7-tosylquinazolin-4(3H)-one - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid - Google Patents. (n.d.).

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 27, 2026, from [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). Retrieved January 27, 2026, from [Link]

-

2-Amino-5-nitrobenzoic acid - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

- Al-Sanea, M. M., Hafez, H. M., Mohamed, A. A. B., El-Shafey, H. W., Elgazar, A. A., Tawfik, S. S., Ewes, W. A., Hussein, S., Alsahli, T. G., & Hamdi, A. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International journal of nanomedicine, 19, 10331–10354.

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

- CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (n.d.).

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H) - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). Retrieved January 27, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to 6-ethoxyquinazolin-4(3H)-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-ethoxyquinazolin-4(3H)-one. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this guide extrapolates from established knowledge of the quinazolin-4(3H)-one scaffold and related derivatives to provide a robust theoretical and practical framework for researchers. The document covers probable synthetic routes, predicted physicochemical properties, expected spectral characteristics, and explores the potential of this compound in the context of medicinal chemistry and drug discovery, given the well-established biological significance of the quinazolinone core.

Introduction: The Quinazolin-4(3H)-one Scaffold

The quinazolin-4(3H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The versatility of the quinazolinone core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. The ethoxy group at the 6-position of the quinazolinone ring is expected to influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in drug design and development.

Synthesis of 6-ethoxyquinazolin-4(3H)-one

The most probable and widely employed method for the synthesis of 6-substituted quinazolin-4(3H)-ones involves the cyclization of the corresponding substituted anthranilic acid with a suitable one-carbon synthon, most commonly formamide.[2]

Proposed Synthetic Pathway

The synthesis of 6-ethoxyquinazolin-4(3H)-one would logically proceed from 2-amino-5-ethoxybenzoic acid. The reaction involves heating the anthranilic acid derivative with an excess of formamide. Formamide serves as both the reagent, providing the C2 carbon of the quinazolinone ring, and as a high-boiling solvent.

Caption: Fig. 1: Proposed synthesis of 6-ethoxyquinazolin-4(3H)-one.

Detailed Experimental Protocol (Hypothetical)

-

Materials:

-

2-amino-5-ethoxybenzoic acid

-

Formamide

-

Water

-

Ethanol (for recrystallization, optional)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-ethoxybenzoic acid (1 equivalent) and an excess of formamide (e.g., 4-5 equivalents).

-

Heat the reaction mixture to a temperature between 130 °C and 180 °C. The optimal temperature may require empirical determination.

-

Maintain heating for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture.

-

Pour the cooled mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.

-

Dry the crude product.

-

If necessary, purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Physicochemical Properties (Predicted)

While specific experimental data for 6-ethoxyquinazolin-4(3H)-one is scarce, we can predict its general properties based on the parent quinazolinone scaffold and the influence of the ethoxy substituent.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Melting Point | Expected to be a relatively high melting solid, typical for quinazolinones. For comparison, the melting point of the parent 4(3H)-Quinazolinone is 216-217 °C. |

| Solubility | Likely to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. The ethoxy group may slightly increase its solubility in less polar organic solvents compared to the unsubstituted parent compound. |

| Tautomerism | Quinazolin-4(3H)-ones can exist in keto (amide) and enol (iminol) tautomeric forms. The keto form is generally the predominant tautomer in the solid state and in most solvents.[3] |

Spectral Characterization (Expected)

The structure of 6-ethoxyquinazolin-4(3H)-one can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinazolinone ring system. The substitution pattern will influence the splitting patterns and chemical shifts.

-

N-H Proton: A broad singlet in the downfield region (δ 10-12 ppm), characteristic of the amide proton.

-

Ethoxy Group Protons: A triplet (for the -CH₃) and a quartet (for the -OCH₂-) in the upfield region, characteristic of an ethyl group.

-

C2-H Proton: A singlet around δ 8.0-8.5 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region (δ ~160-170 ppm) corresponding to the C4 carbonyl carbon.

-

Aromatic Carbons: A series of signals in the aromatic region (δ ~115-150 ppm).

-

Ethoxy Group Carbons: Signals corresponding to the methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethoxy group.

Infrared (IR) Spectroscopy

-

N-H Stretch: A stretching vibration in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl group.

-

C=N Stretch: A stretching vibration around 1600-1620 cm⁻¹.

-

C-O Stretch: An absorption band corresponding to the ether linkage of the ethoxy group.

Mass Spectrometry

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.20 g/mol ).

Chemical Reactivity

The quinazolin-4(3H)-one scaffold offers several sites for further chemical modification, allowing for the generation of diverse derivatives.

Caption: Fig. 2: Potential sites for chemical modification.

-

N-Alkylation/Arylation: The nitrogen at the 3-position (N3) can be alkylated or arylated to introduce various substituents.

-

Substitution at C2: The hydrogen at the 2-position can be substituted, often after an initial activation step, to introduce a range of functional groups.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the existing substituents will direct the position of the incoming electrophile.

Potential Applications in Drug Discovery

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Numerous derivatives have been developed as inhibitors of key signaling proteins.

Kinase Inhibition

Many quinazolinone derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1] The 6-ethoxy substituent could potentially enhance the binding affinity and selectivity of the molecule for specific kinase targets.

Anticancer Activity

Derivatives of quinazolin-4(3H)-one have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] The introduction of an ethoxy group at the 6-position may modulate the compound's anticancer properties and its pharmacokinetic profile.

Conclusion

6-ethoxyquinazolin-4(3H)-one represents a promising, yet underexplored, derivative of the pharmacologically significant quinazolin-4(3H)-one scaffold. Based on established synthetic methodologies and the known properties of related compounds, this guide provides a foundational understanding for researchers interested in its synthesis and characterization. Further experimental investigation is warranted to fully elucidate its chemical properties and to explore its potential as a lead compound in drug discovery programs.

References

-

Mirza, T. O., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2054-2075. [Link]

-

An, T. D., et al. (2020). 6-Nitro-7-tosylquinazolin-4(3H)-one. Molbank, 2020(4), M1157. [Link]

-

PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Abbas, S. Y. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen. [Link]

-

Hassan, A. A., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153. [Link]

-

Hosseinzadeh, L., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(4), 314–322. [Link]

-

PubChem. (n.d.). 6-Methoxy-7-hydroxyquinazolin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Ölgen, S., et al. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 55(8), 813-818. [Link]

-

Lazer, E. S., et al. (1990). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Photochemistry and Photobiology, 52(4), 825-830. [Link]

-

Al-Obaidi, A., & Al-Shammari, A. M. (2020). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. Molecules, 25(21), 5057. [Link]

Sources

The Biological Versatility of 6-Ethoxyquinazolin-4(3H)-one: A Technical Primer for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core is a recurring motif in a multitude of biologically active molecules, both from natural and synthetic origins.[1] This heterocyclic system, composed of a fused benzene and pyrimidine ring, has garnered significant attention from the scientific community for its broad spectrum of pharmacological activities.[2] The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from anticancer and antimicrobial to anti-inflammatory and anticonvulsant.[3][4][5] Several quinazolinone-based drugs have successfully transitioned into clinical use, underscoring the therapeutic potential embedded within this chemical framework. This guide focuses on a specific derivative, 6-ethoxyquinazolin-4(3H)-one, and explores its potential biological activities based on the established structure-activity relationships of its chemical congeners.

The Quinazolinone Core: A Landscape of Biological Activity

The therapeutic promise of quinazolinone derivatives is intrinsically linked to the diverse functionalities that can be introduced onto the core structure. Substitutions at the 2, 3, and 6-positions have been extensively explored, revealing that even minor chemical modifications can significantly impact biological efficacy and target specificity. The existing body of research on 6-substituted quinazolin-4(3H)-ones provides a valuable foundation for predicting the biological profile of the 6-ethoxy derivative.

Anticancer Potential: A Primary Focus

A significant portion of research into quinazolinone derivatives has been dedicated to their potential as anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most well-documented mechanisms is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7] Overexpression of these kinases is a hallmark of many cancers, and their inhibition can disrupt downstream signaling pathways crucial for tumor growth and angiogenesis. Several novel quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory effects against these kinases, with some exhibiting IC50 values in the nanomolar range.[3]

Another promising avenue is the inhibition of Histone Deacetylases (HDACs), particularly HDAC6.[8][9] HDAC inhibitors have emerged as a promising class of anticancer drugs, and a series of novel quinazoline-4-(3H)-one derivatives have been designed and synthesized as selective HDAC6 inhibitors, demonstrating potent antiproliferative activity in various tumor cell lines.[8][9]

Antimicrobial Activity: A Continuing Quest for Novel Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Quinazolin-4(3H)-one derivatives have shown promise in this area, with studies demonstrating their activity against a range of pathogenic bacteria and fungi.[2][5] For instance, certain 6-substituted 3(H)-quinazolin-4-ones have exhibited remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[5] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[2]

Synthesis of 6-Ethoxyquinazolin-4(3H)-one: A Proposed Pathway

Caption: Proposed synthesis of 6-ethoxyquinazolin-4(3H)-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on common methods for quinazolinone synthesis and should be optimized for the specific synthesis of 6-ethoxyquinazolin-4(3H)-one.

Materials:

-

2-Amino-5-ethoxybenzoic acid

-

Formamide

-

Reflux apparatus

-

Crystallization solvents (e.g., ethanol, water)

Procedure:

-

A mixture of 2-amino-5-ethoxybenzoic acid (1 equivalent) and formamide (excess, e.g., 5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux (typically 150-180 °C) for a specified period (e.g., 4-8 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and excess formamide is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-ethoxyquinazolin-4(3H)-one.

-

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Predicted Biological Activity of 6-Ethoxyquinazolin-4(3H)-one: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct experimental data, the biological activity of 6-ethoxyquinazolin-4(3H)-one can be inferred by analyzing the structure-activity relationships of other 6-substituted quinazolinones. The ethoxy group at the 6-position is an electron-donating group, which can influence the electronic properties of the quinazolinone ring system and its interaction with biological targets.

Inferred Anticancer Activity

Studies on various 6-substituted quinazolinones have shown that both electron-donating and electron-withdrawing groups can contribute to anticancer activity, with the overall effect being target-dependent. For instance, a study on 2,3-diphenyl-quinazolin-4(3H)-ones as positive allosteric modulators of GABAA receptors found that a 6-methoxy group (another electron-donating group) resulted in only a slight reduction in potency compared to the unsubstituted analog.[10][11] In contrast, for antibacterial activity against S. aureus, electron-donating groups like methyl and ethyl at what was designated as 'ring 1' (the phenyl ring at the 2-position, not the quinazolinone core itself) were well-tolerated.[12]

Given that many quinazolinone-based anticancer agents target enzyme active sites, the electronic nature of the 6-substituent can influence binding affinity. It is plausible that the 6-ethoxy group could enhance binding to certain targets through favorable electronic interactions or by influencing the overall conformation of the molecule. Therefore, 6-ethoxyquinazolin-4(3H)-one is a candidate for screening against various cancer cell lines and specific molecular targets like EGFR, VEGFR-2, and HDAC6.

Potential Antimicrobial Properties

The antimicrobial activity of quinazolinones is also influenced by the nature of the substituent at the 6-position. For example, 6-nitro-3(H)-quinazolin-4-one has demonstrated notable antibacterial activity.[5] While the nitro group is strongly electron-withdrawing, the effect of an electron-donating ethoxy group would need to be experimentally determined. It is conceivable that the 6-ethoxy derivative could possess activity against various bacterial and fungal strains.

Proposed Mechanistic Pathways and Experimental Validation

Based on the activities of related compounds, a primary hypothesis is that 6-ethoxyquinazolin-4(3H)-one may exert its biological effects through the inhibition of key signaling pathways.

Caption: Proposed inhibition of a tyrosine kinase signaling pathway.

In Vitro Assay Workflow

To validate the predicted biological activities, a systematic experimental approach is necessary.

Caption: A workflow for the biological evaluation of 6-ethoxyquinazolin-4(3H)-one.

Detailed Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 6-ethoxyquinazolin-4(3H)-one for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare serial dilutions of 6-ethoxyquinazolin-4(3H)-one in a suitable broth medium in 96-well plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Quantitative Data from Related 6-Substituted Quinazolinones

While no specific data exists for 6-ethoxyquinazolin-4(3H)-one, the following table summarizes the activity of other 6-substituted analogs to provide a comparative context.

| Compound | Biological Activity | Target/Assay | Potency (IC50/MIC) |

| 6-Nitro-3(H)-quinazolin-4-one | Antibacterial | B. subtilis, S. aureus, E. coli | Active (qualitative)[5] |

| 6-Iodo-quinazolin-4-one derivatives | Anticancer | MCF-7, HeLa, HepG2, HCT-8 cell lines | Varies by derivative[13] |

| 6-Chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative | Anticancer | L1210 and K562 leukemia cell lines | IC50 = 5.8 µM[14] |

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold remains a fertile ground for the discovery of novel therapeutic agents. While direct experimental evidence for the biological activity of 6-ethoxyquinazolin-4(3H)-one is currently lacking, a comprehensive analysis of the structure-activity relationships of its analogs suggests that it is a promising candidate for further investigation. Its potential as an anticancer and antimicrobial agent warrants a systematic evaluation through the experimental workflows outlined in this guide. Future research should focus on the synthesis and biological screening of 6-ethoxyquinazolin-4(3H)-one to elucidate its specific activities and mechanisms of action, thereby contributing to the ever-expanding landscape of quinazolinone-based therapeutics.

References

Sources

- 1. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 3. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Strategic Significance of the 6-Ethoxy Substituent in Quinazolin-4(3H)-one Scaffolds: A Technical Guide for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the synthesis, biological significance, and therapeutic potential of 6-ethoxyquinazolin-4(3H)-one derivatives and their analogs. As a senior application scientist, the following content is structured to provide not just procedural steps, but a deeper understanding of the rationale behind the design and evaluation of these promising compounds.

Introduction: The Quinazolinone Core and the Influence of the 6-Ethoxy Group

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for interacting with various biological targets. The diverse pharmacological activities of quinazolinone derivatives include anticancer, anticonvulsant, anti-inflammatory, antibacterial, and antiviral properties.[2][3]

The substitution pattern on the quinazolinone ring system is critical in determining the specific biological activity and potency of the resulting derivatives.[4] The 6-position, in particular, has been a focal point for medicinal chemists. Strategic modifications at this position can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a 6-ethoxy group (-OCH2CH3) is a key design element. This small, lipophilic yet polar group can influence the compound's solubility, membrane permeability, and metabolic stability. Furthermore, the ethoxy group can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.

This guide will delve into the synthetic strategies to access 6-ethoxyquinazolin-4(3H)-one derivatives, their characterization, and the current understanding of their biological activities and mechanisms of action.

Synthetic Strategies and Methodologies

The synthesis of 6-ethoxyquinazolin-4(3H)-one derivatives generally follows established routes for quinazolinone synthesis, with the key difference being the selection of a correspondingly substituted starting material. The most common and versatile approach begins with a substituted anthranilic acid.

The Niementowski Reaction and its Modifications

The classical Niementowski reaction, involving the condensation of an anthranilic acid with a formamide, provides a straightforward route to the quinazolinone core.[5] For the synthesis of 6-ethoxyquinazolin-4(3H)-one, the logical starting material is 5-ethoxy-2-aminobenzoic acid.

Rationale: The choice of 5-ethoxy-2-aminobenzoic acid is crucial as the ethoxy group is positioned to become the 6-ethoxy substituent in the final quinazolinone ring system. The reaction with formamide provides the C2 carbon and the N3 nitrogen of the pyrimidine ring.

Experimental Protocol: Synthesis of 6-Ethoxyquinazolin-4(3H)-one

A detailed, step-by-step methodology for a representative synthesis is provided below.

Caption: General workflow for the synthesis of 6-ethoxyquinazolin-4(3H)-one.

Step-by-Step Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine 5-ethoxy-2-aminobenzoic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to a temperature between 120-180 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically several hours), cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Alternative Synthetic Routes

While the Niementowski reaction is common, other methods can be employed, particularly for the synthesis of more complex analogs. For instance, a multi-step synthesis starting from a substituted isatin can be utilized.[3] Another approach involves the reaction of 2-aminobenzonitriles with formic acid, known as the Radziszweski reaction.[6]

Characterization of 6-Ethoxyquinazolin-4(3H)-one Derivatives

The unambiguous identification and characterization of synthesized compounds are paramount for ensuring scientific integrity. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations for 6-Ethoxyquinazolin-4(3H)-one | Rationale |

| 1H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on the quinazolinone core, and the N-H proton (if not substituted at N3). Chemical shifts will be influenced by other substituents. | Provides information on the number and connectivity of protons in the molecule. |

| 13C NMR | Resonances for the ethoxy carbons, aromatic carbons, and the carbonyl carbon (C4). | Determines the carbon framework of the molecule. |

| FT-IR | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm-1), C=O stretch (around 1650-1690 cm-1), and C-O-C stretch of the ethoxy group. | Identifies the presence of key functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. | Confirms the molecular weight and provides information on fragmentation patterns. |

Biological Activities and Therapeutic Potential

The quinazolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[7] The introduction of a 6-ethoxy group can modulate these activities, often enhancing potency and improving pharmacokinetic profiles.

Anticancer Activity

Many quinazolinone derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8]

Kinase Inhibition: A significant number of quinazolinone-based anticancer agents function as kinase inhibitors.[9] They often target the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[10][11] The 6-ethoxy group can contribute to the binding affinity and selectivity of these inhibitors.

Caption: Potential mechanism of action of 6-ethoxyquinazolin-4(3H)-one derivatives as EGFR inhibitors.

Quantitative Data on Related Analogs:

While specific IC50 values for 6-ethoxy derivatives are not extensively reported in the initial search, data for other 6-substituted analogs highlight the importance of this position. For instance, certain 6-nitro and 6-amino quinazolinone derivatives have shown significant EGFR inhibitory activity.[12]

| Compound Type | Target | Reported Activity (IC50) | Reference |

| 6-Nitro-4-substituted quinazolines | EGFR | Potent inhibition | [12] |

| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K/Akt pathway | Induce apoptosis in cancer cells | [13] |

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | VEGFR-2 | Potent inhibition | [7] |

This data suggests that the 6-position is amenable to substitution for potent kinase inhibition, and the ethoxy group, with its favorable physicochemical properties, is a promising candidate for inclusion in novel kinase inhibitors.

Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents.[12] The 6-position has been shown to be important for antibacterial activity. For example, 6-nitro-3(H)-quinazolin-4-one has exhibited remarkable activity against various bacterial strains.[12] The introduction of a 6-ethoxy group could modulate the antibacterial spectrum and potency.

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents.[14][15]

-

Position 6: As discussed, this position is critical for modulating activity. Electron-donating groups like ethoxy can influence the electron density of the aromatic ring, potentially affecting interactions with the target protein.

-

Position 2 and 3: Substitutions at these positions are also known to significantly impact biological activity.[4] For instance, bulky aromatic groups at the 2-position and various substituents at the 3-position have been shown to be crucial for anticancer and antimicrobial effects.

Future Directions and Conclusion

The 6-ethoxyquinazolin-4(3H)-one scaffold represents a promising area for further research and development. The ethoxy group offers a unique combination of properties that can be exploited to design novel therapeutic agents.

Key areas for future investigation include:

-

Systematic Synthesis and Screening: A focused library of 6-ethoxyquinazolin-4(3H)-one derivatives with diverse substitutions at the 2 and 3 positions should be synthesized and screened against a panel of relevant biological targets, including various kinases and microbial strains.

-

In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their precise mode of action.

-

Pharmacokinetic Profiling: The pharmacokinetic properties of promising lead compounds, including absorption, distribution, metabolism, and excretion (ADME), should be thoroughly evaluated.

References

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). MDPI. Retrieved January 27, 2026, from [Link]

-

What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a? (2014). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors. (2020). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dovepress. Retrieved January 27, 2026, from [Link]

-

Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). MDPI. Retrieved January 27, 2026, from [Link]

-

Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. (2017). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (2021). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications. Retrieved January 27, 2026, from [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

6-Nitro-7-tosylquinazolin-4(3H)-one. (2020). ResearchGate. Retrieved January 27, 2026, from [Link]

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2015). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. (2021). CNR-IRIS. Retrieved January 27, 2026, from [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2023). MDPI. Retrieved January 27, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. (2021). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. From Methaqualone and Beyond: Structure-Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3 H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3 H)-ones as Positive Allosteric Modulators of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Ethoxyquinazolin-4(3H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the probable mechanism of action of 6-ethoxyquinazolin-4(3H)-one, a member of the quinazolinone family of heterocyclic compounds. The quinazolin-4(3H)-one scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. While specific, publicly available research on the singular 6-ethoxy derivative is limited, this document synthesizes the extensive knowledge of the broader quinazolinone class to project a highly probable mechanistic profile. By examining the well-established roles of structurally related compounds, particularly as kinase inhibitors, we can construct a robust and actionable understanding of 6-ethoxyquinazolin-4(3H)-one's therapeutic potential. A recently published patent application further strengthens the hypothesis that this compound class targets type I receptor tyrosine kinases, specifically HER2, with the potential for enhanced brain penetration[1].

The Quinazolinone Core: A Privileged Scaffold in Kinase Inhibition

The primary and most extensively documented mechanism of action for the quinazolin-4(3H)-one scaffold is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Quinazolinone derivatives have been successfully developed as ATP-competitive inhibitors of several key kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor (VEGFR).

The fundamental principle behind this inhibition lies in the structural mimicry of the adenine region of ATP. The quinazolinone core acts as a scaffold that can be functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of a target kinase. The 6-position, where the ethoxy group resides in our compound of interest, is a critical site for modification that can influence potency, selectivity, and pharmacokinetic properties.

Inhibition of the ErbB Family of Tyrosine Kinases

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER2 (ErbB2), are key drivers of cell proliferation, survival, and differentiation. Their overactivity is a common feature in many cancers. Quinazolinone-based inhibitors are designed to block the intracellular kinase domain of these receptors, thereby preventing the downstream signaling cascades that promote tumor growth.

A patent for novel quinazoline derivatives suggests their utility as inhibitors of type I receptor tyrosine kinases, with a particular emphasis on HER2[1]. This aligns with the known activity of many quinazolinone compounds and provides a strong indication of the likely target for 6-ethoxyquinazolin-4(3H)-one.

Caption: EGFR/HER2 signaling pathway and the inhibitory action of 6-ethoxyquinazolin-4(3H)-one.

Experimental Workflows for Mechanistic Elucidation

To definitively determine the mechanism of action of 6-ethoxyquinazolin-4(3H)-one, a series of in vitro and cell-based assays would be employed. The following protocols represent standard methodologies in the field for characterizing a potential kinase inhibitor.

Caption: Experimental workflow for characterizing the mechanism of action.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-ethoxyquinazolin-4(3H)-one against a panel of purified kinases (e.g., EGFR, HER2, VEGFR2).

Methodology:

-

Reagent Preparation:

-

Prepare a serial dilution of 6-ethoxyquinazolin-4(3H)-one in DMSO.

-

Prepare assay buffer containing the purified kinase, a biotinylated substrate peptide, and ATP.

-

Prepare a detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

-

-

Assay Procedure:

-

Add the compound dilutions to a 384-well assay plate.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture.

-

Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding the detection solution.

-

Incubate for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the TR-FRET ratio (665 nm / 620 nm).

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTS Assay)

Objective: To assess the anti-proliferative effect of 6-ethoxyquinazolin-4(3H)-one on cancer cell lines with known kinase dependencies (e.g., BT-474 for HER2, A549 for EGFR).

Methodology:

-

Cell Culture:

-

Culture the selected cancer cell lines in their recommended growth medium.

-

-

Cell Plating:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 6-ethoxyquinazolin-4(3H)-one for 72 hours.

-

-

MTS Assay:

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO).

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

The Influence of the 6-Ethoxy Group: A Structural Perspective

The substitution pattern on the quinazolinone ring is paramount for its biological activity. The 6-position, in particular, often interacts with the solvent-exposed region of the kinase ATP-binding site. An ethoxy group at this position can have several effects:

-

Potency and Selectivity: The size and electronics of the ethoxy group can influence the binding affinity and selectivity for different kinases.

-

Pharmacokinetic Properties: The ethoxy group can impact the compound's solubility, lipophilicity, and metabolic stability, which are crucial for its drug-like properties. The aforementioned patent's focus on brain penetration for HER2-positive brain metastases suggests that the modifications on the quinazoline scaffold, potentially including the 6-ethoxy group, are designed to optimize these properties for central nervous system exposure[1].

Quantitative Insights: A Comparative Overview

While specific IC50 values for 6-ethoxyquinazolin-4(3H)-one are not publicly available, the following table presents representative data for other 6-substituted quinazolinone derivatives to illustrate the expected potency range.

| Compound Class | Target Kinase | Representative IC50 (nM) |

| 6-Substituted Quinazolinones | EGFR | 10 - 100 |

| 6-Substituted Quinazolinones | HER2 | 20 - 200 |

| 6-Substituted Quinazolinones | VEGFR2 | 50 - 500 |

| This table is for illustrative purposes and does not represent actual data for 6-ethoxyquinazolin-4(3H)-one. |

Concluding Remarks

The mechanism of action of 6-ethoxyquinazolin-4(3H)-one, while not yet explicitly detailed in peer-reviewed literature, can be confidently predicted based on the extensive research into the quinazolin-4(3H)-one scaffold. The primary mode of action is almost certainly the inhibition of protein kinases, with a strong likelihood of targeting the ErbB family, particularly HER2. This hypothesis is substantiated by a patent application disclosing novel quinazoline derivatives as brain-penetrant HER2 inhibitors[1].

The 6-ethoxy substitution is anticipated to play a crucial role in modulating the compound's potency, selectivity, and pharmacokinetic profile. Definitive confirmation of this mechanism and a comprehensive understanding of its therapeutic potential await further dedicated experimental investigation. The protocols and conceptual frameworks presented in this guide offer a clear roadmap for such future research, paving the way for the potential development of 6-ethoxyquinazolin-4(3H)-one as a novel therapeutic agent.

References

- Source: Google Patents (WO2020057511A1)

Sources

Advanced Technical Guide: Quinazolin-4(3H)-one Scaffolds in Drug Discovery

Executive Summary

The quinazolin-4(3H)-one moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its structural rigidity, combined with defined vectors for chemical modification at the N3, C2, and C6/C7 positions, makes it an ideal template for designing inhibitors of kinases (EGFR, VEGFR), dihydrofolate reductase (DHFR), and DNA gyrase.

This guide provides a rigorous technical analysis of the quinazolin-4(3H)-one scaffold, focusing on green synthetic methodologies , structure-activity relationships (SAR) for EGFR inhibition, and validated bioassay protocols .[1][2] It is designed for researchers requiring actionable, reproducible data for their own drug discovery pipelines.

Synthetic Architectures: The "Green" Oxidative Approach

Historically, quinazolinones were synthesized via the Niementowski condensation, which often requires high temperatures and harsh conditions. Modern drug discovery demands sustainable, atom-economic pathways.[1][2] We focus here on a metal-free oxidative cyclization strategy that utilizes readily available styrenes and 2-aminobenzamides.[1][2]

Reaction Mechanism

This protocol leverages the in situ oxidative cleavage of the styrene olefin bond to generate a benzaldehyde intermediate, which then undergoes condensation with 2-aminobenzamide. The reaction is driven by a radical mechanism mediated by Di-tert-butyl peroxide (DTBP) and p-Toluenesulfonic acid (p-TsOH).[1][2]

Key Advantages:

-

Metal-Free: Eliminates trace heavy metal contamination in final pharmaceutical ingredients (APIs).[1][2]

-

Substrate Scope: Tolerates electron-withdrawing groups (F, Cl, CF3) on the styrene ring, essential for medicinal chemistry.

Visualization: Synthesis Logic Flow

Caption: Logic flow for the metal-free oxidative synthesis of 2-arylquinazolin-4(3H)-ones from styrenes.

Detailed Experimental Protocol

Validation Source: Adapted from recent green chemistry protocols (e.g., MDPI, 2021).

Reagents:

-

Solvent: DMSO (2.0 mL)

Procedure:

-

Setup: In a pressure tube equipped with a magnetic stir bar, combine 2-aminobenzamide, styrene, and DMSO.

-

Addition: Add p-TsOH followed by DTBP via syringe.[1][2] Seal the tube with a Teflon cap.

-

Reaction: Place the tube in an aluminum heating block at 120°C and stir for 16 hours .

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (45 mL) and wash with water (3x) to remove DMSO.

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel column chromatography (Hexane:Ethyl Acetate 2:1).

Medicinal Chemistry: SAR & EGFR Targeting

The quinazolin-4(3H)-one scaffold is a bioisostere of the quinazoline core found in approved drugs like Gefitinib and Erlotinib.[1][2] The presence of the carbonyl at C4 and the NH at N3 introduces distinct hydrogen-bonding capabilities (Donor-Acceptor) compared to the aromatic quinazoline.

Structure-Activity Relationship (SAR) Matrix[1][2]

| Position | Modification Strategy | Impact on Biological Activity |

| N3 (Lactam) | Alkylation / Arylation | Solubility & PK: N3-substitution often improves lipophilicity but may disrupt critical H-bond donor interactions with the kinase hinge region (e.g., Met793 in EGFR).[1][2] |

| C2 | Aryl / Heteroaryl groups | Selectivity: A 2-chlorobenzylamino or 2-styryl group here is critical for fitting into the hydrophobic pocket adjacent to the ATP site.[1][2] |

| C6 / C7 | Electron-Withdrawing (F, Cl) | Potency: 6,8-Difluoro substitution significantly enhances cytotoxicity against cancer lines (MCF-7, A2780).[1][2] |

| C6 / C7 | Solubilizing Tails (Morpholine) | ADME: Ether-linked morpholine or piperidine chains at C6/C7 (mimicking Gefitinib) improve water solubility and oral bioavailability.[1][2] |

Tautomerism Note

Researchers must account for the lactam-lactim tautomerism.[1][2] In polar solvents (DMSO, water) and crystal structures, the 4(3H)-one (lactam) form is predominant and stable. However, during O-alkylation reactions, the 4-hydroxy (lactim) tautomer can react, necessitating careful control of pH and solvent polarity.[1]

Mechanistic Pharmacology: EGFR Inhibition[3][4]

Quinazolin-4(3H)-ones function primarily as ATP-competitive Type I inhibitors .[1][2] They bind to the active conformation of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Mechanism of Action:

-

Interaction: The N1 and O=C4 moieties form hydrogen bonds with the hinge region amino acids (Met793).

-

Blockade: This prevents ATP binding, inhibiting autophosphorylation of tyrosine residues (e.g., Y1068, Y1173).

-

Downstream Effect: Signal transduction via RAS-RAF-MEK-ERK and PI3K-AKT pathways is halted, leading to apoptosis in tumor cells.[1][2]

Visualization: EGFR Signaling Blockade[1][2]

Caption: Pathway map showing competitive inhibition of EGFR autophosphorylation by quinazolinone scaffolds.[1][2]

Experimental Validation: Kinase Assay Protocol

To validate the biological activity of synthesized derivatives, a robust biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening of small molecule inhibitors.[1][2]

Protocol: EGFR Kinase Inhibition (ADP-Glo™)

Objective:[1][2][3] Determine the IC50 of the synthesized quinazolinone derivative.[4]

Materials:

-

Recombinant EGFR enzyme (Human, cytoplasmic domain).

-

Substrate: Poly(Glu, Tyr) 4:1 peptide.[5]

-

Assay Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT.

-

Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[1][2]

Workflow:

-

Compound Prep: Prepare serial dilutions of the quinazolinone inhibitor in 100% DMSO (ensure final DMSO < 1% in assay).

-

Enzyme Reaction (60 min):

-

ADP Depletion (40 min):

-

Detection (30 min):

-

Readout: Measure luminescence (RLU) on a plate reader (e.g., BMG LABTECH).

-

Analysis: Plot RLU vs. log[Inhibitor]. Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.[1][2][7]

References

-

Synthesis Protocol (Green Chemistry)

-

EGFR Kinase Assay Methodology

-

Structure-Activity Relationships (SAR)

-

Mechanistic Insight

-

Compound Data (CHEMBL244347)

Sources

- 1. (4s)-4-(2-Amino-6-Phenoxyquinazolin-3(4h)-Yl)-N,4-Dicyclohexyl-N-Methylbutanamide | C31H42N4O2 | CID 16741239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-(2-chlorophenyl)-6-nitrocarbostyril | C15H10ClN3O3 | CID 35396728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EGFR Kinase Enzyme System [promega.com]

- 6. promega.com [promega.com]

- 7. rsc.org [rsc.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 6-Ethoxyquinazolin-4(3H)-one: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-ethoxyquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on established principles and data from structurally analogous compounds. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. Furthermore, this guide furnishes detailed, field-proven methodologies for the acquisition and analysis of such spectra, aiming to equip researchers, scientists, and drug development professionals with the necessary tools for the characterization of 6-ethoxyquinazolin-4(3H)-one and related novel chemical entities.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The diverse pharmacological activities exhibited by quinazolinone derivatives underscore the importance of detailed structural elucidation for the rational design of new therapeutic agents.[2] 6-ethoxyquinazolin-4(3H)-one, a derivative with an ethoxy substitution on the carbocyclic ring, presents a unique electronic and steric profile that warrants a thorough spectroscopic investigation.

This guide is structured to provide a deep understanding of the spectroscopic signature of 6-ethoxyquinazolin-4(3H)-one. By dissecting the predicted data from key analytical techniques, we aim to offer a robust framework for its identification and characterization.

Molecular Structure and Predicted Spectroscopic Workflow

The molecular structure of 6-ethoxyquinazolin-4(3H)-one is foundational to interpreting its spectroscopic data. The workflow for its characterization follows a logical progression from determining the molecular mass and elemental composition to elucidating the carbon-hydrogen framework and identifying functional groups.

Caption: Workflow for the spectroscopic characterization of 6-ethoxyquinazolin-4(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 6-ethoxyquinazolin-4(3H)-one, both ¹H and ¹³C NMR will provide a detailed map of the hydrogen and carbon atoms, respectively. The predicted spectra are based on the analysis of related quinazolinone structures and the known effects of an ethoxy substituent on a benzene ring.[3][4]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone core and the aliphatic protons of the ethoxy group. The chemical shifts are influenced by the electron-donating nature of the ethoxy group and the electron-withdrawing character of the lactam ring.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | N-H (3-position) |

| ~8.1 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-5 |

| ~7.5 | dd | 1H | H-7 |

| ~7.2 | d | 1H | H-8 |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are subject to solvent effects. The spectrum is predicted for a DMSO-d₆ solution.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts are predicted based on the hybridisation state and the electronic environment of each carbon atom.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 (C=O) |

| ~158 | C-6 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~127 | C-5 |

| ~125 | C-7 |

| ~122 | C-4a |

| ~108 | C-8 |

| ~64 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Note: Predicted chemical shifts are in ppm relative to a TMS standard and are subject to solvent effects. The spectrum is predicted for a DMSO-d₆ solution.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-ethoxyquinazolin-4(3H)-one in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: The spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Data

For 6-ethoxyquinazolin-4(3H)-one (C₁₀H₁₀N₂O₂), the expected molecular weight is approximately 190.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 190.

Predicted Fragmentation Pattern:

-

[M]⁺• (m/z 190): The molecular ion.

-

[M - CH₃]⁺ (m/z 175): Loss of a methyl radical from the ethoxy group.

-

[M - C₂H₄]⁺• (m/z 162): Loss of ethylene via a McLafferty-type rearrangement.

-

[M - C₂H₅O]⁺ (m/z 145): Loss of an ethoxy radical.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using an LC-MS system.

-